Pulchinenoside E4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pulchinenoside E4 involves complex organic reactions. The primary method includes extraction from the roots of Pulsatilla chinensis, followed by purification processes . Specific synthetic routes and reaction conditions are not widely documented, but the compound is typically isolated using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Pulsatilla chinensis. The roots are harvested, dried, and subjected to solvent extraction. The extract is then purified using various chromatographic methods to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Pulchinenoside E4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the triterpenoid structure.
Substitution: Various substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include modified triterpenoids with altered biological activities .
Scientific Research Applications
Pulchinenoside E4 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its cytotoxic effects on various cell lines.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and immunomodulatory properties
Industry: Utilized in the development of natural product-based therapeutics.
Mechanism of Action
Pulchinenoside E4 exerts its effects through several molecular mechanisms:
Inducing Apoptosis: It activates the Bcl-2-caspase-3 pathway, leading to programmed cell death in cancer cells.
Inhibiting Tumor Growth: It inhibits the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival.
Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Pulchinenoside E4 is unique among triterpenoidal saponins due to its specific structure and biological activities. Similar compounds include:
Pulchinenoside A: Another triterpenoidal saponin with similar cytotoxic properties.
Pulchinenoside B4: Known for its anti-inflammatory and immunomodulatory activities.
Anemoside B4: Used as a quality control marker for Pulsatilla chinensis.
Properties
Molecular Formula |
C59H96O25 |
---|---|
Molecular Weight |
1205.4 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C59H96O25/c1-24-34(62)38(66)41(69)48(77-24)76-23-30-37(65)39(67)42(70)49(80-30)82-45-29(21-60)79-50(43(71)40(45)68)83-46-35(63)25(2)78-51(44(46)72)84-47-36(64)28(61)22-75-52(47)81-33-13-14-56(7)31(55(33,5)6)12-15-58(9)32(56)11-10-26-27-20-54(3,4)16-18-59(27,53(73)74)19-17-57(26,58)8/h10,24-25,27-52,60-72H,11-23H2,1-9H3,(H,73,74)/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |
InChI Key |
QZULGCOOYJBDJZ-IPRQEDPYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H]([C@@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H]([C@H](CO[C@H]5O[C@H]6CC[C@]7([C@H](C6(C)C)CC[C@@]8([C@@H]7CC=C9[C@]8(CC[C@@]1([C@H]9CC(CC1)(C)C)C(=O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC5C(C(COC5OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CCC1(C9CC(CC1)(C)C)C(=O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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